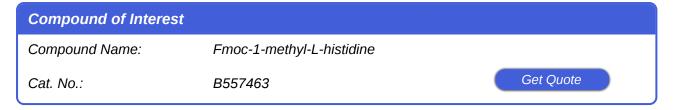


# In-Depth Technical Guide: Physiochemical Characteristics of Fmoc-His(1-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

N- $\alpha$ -(9-Fluorenylmethoxycarbonyl)-1-methyl-L-histidine, commonly referred to as Fmoc-His(1-Me)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). The methylation at the 1-position ( $\tau$ -position) of the imidazole ring offers unique properties, preventing certain side reactions and influencing the conformational characteristics of the resulting peptides. This technical guide provides a comprehensive overview of the core physiochemical characteristics of Fmoc-His(1-Me)-OH, complete with experimental methodologies and data presented for clarity and reproducibility.

## **Core Physiochemical Data**

A summary of the key physiochemical properties of Fmoc-His(1-Me)-OH is presented in the tables below. This data is essential for its effective use in peptide synthesis, ensuring accurate reagent preparation and understanding its behavior under various experimental conditions.



Identifier	Value
Chemical Name	N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl- L-histidine
Synonyms	Fmoc-L-His(1-Me)-OH, Fmoc-His(τ-Me)-OH
CAS Number	202920-22-7
Molecular Formula	C22H21N3O4
Molecular Weight	391.42 g/mol

Property	Value	Reference
Appearance	White to off-white powder	[1]
Melting Point	135 - 136 °C	[1]
Optical Rotation	$[\alpha]^{20}/D = -9.0 \pm 1^{\circ} \text{ (c=1 in 2N)}$	[1]
Purity	≥99% (HPLC)	[1]
Storage Temperature	2-8°C	[2]

Solvent	Solubility	Reference
Dimethylformamide (DMF)	10 mg/mL	[3]
Dimethyl sulfoxide (DMSO)	10 mg/mL	[3]
Phosphate Buffered Saline (PBS, pH 7.2)	0.2 mg/mL	[3]

## **Experimental Protocols**

Detailed methodologies are crucial for the verification and consistent application of physiochemical data. The following sections outline the standard experimental protocols for determining the key characteristics of Fmoc-His(1-Me)-OH.



## **Melting Point Determination**

The melting point of Fmoc-His(1-Me)-OH is a critical indicator of its purity.

#### Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)

#### Procedure:

- A small amount of the finely powdered Fmoc-His(1-Me)-OH is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a rapid rate to approximately 15-20°C below the expected melting point.
- The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
- The temperature at which the first drop of liquid appears is recorded as the onset of melting.
- The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range is reported as the range between these two temperatures.

Workflow for Melting Point Determination



Click to download full resolution via product page

Caption: Workflow for determining the melting point of a solid sample.



## Purity Determination by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard method for assessing the purity and enantiomeric excess of Fmocprotected amino acids.

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Chiral stationary phase column (e.g., polysaccharide-based)

#### Mobile Phase (Isocratic):

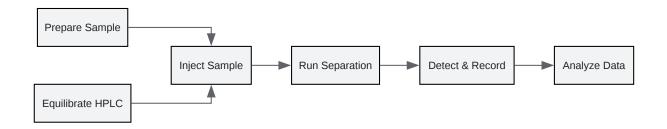
 A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer containing an acidic additive (e.g., 0.1% trifluoroacetic acid). The exact ratio is optimized for the specific column and compound.

#### Procedure:

- A standard solution of Fmoc-His(1-Me)-OH is prepared in a suitable solvent (e.g., mobile phase).
- The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
- A defined volume of the sample solution is injected onto the column.
- The chromatogram is recorded at a specific wavelength (typically 220 nm for the Fmoc group).
- The retention times of the main peak and any impurity peaks are recorded.
- The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

General Workflow for HPLC Purity Analysis





Click to download full resolution via product page

Caption: General workflow for purity analysis by HPLC.

## **Solubility Assessment**

Determining the solubility of Fmoc-His(1-Me)-OH in various solvents is crucial for its use in peptide synthesis.

#### Materials:

- Fmoc-His(1-Me)-OH
- A selection of solvents (e.g., DMF, DMSO, PBS)
- Vortex mixer
- Analytical balance

#### Procedure:

- A known mass of Fmoc-His(1-Me)-OH is weighed into a vial.
- A small, measured volume of the solvent is added.
- The mixture is vortexed for a set period (e.g., 2 minutes) to facilitate dissolution.
- If the solid dissolves completely, more of the compound is added in known increments until saturation is reached (i.e., solid material remains undissolved).



- If the initial amount does not dissolve, more solvent is added in measured volumes until complete dissolution is observed.
- The solubility is expressed as the mass of the compound that dissolves in a given volume of solvent (e.g., mg/mL).

## **Spectroscopic Data**

While specific spectra for Fmoc-His(1-Me)-OH are not publicly available in comprehensive databases, the expected characteristic signals based on its structure are described below.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum is used to confirm the structure of the molecule. The expected chemical shifts ( $\delta$ ) in ppm relative to a standard (e.g., TMS) are:

- Imidazole Protons: Signals for the two protons on the imidazole ring are expected. The
  proton at the C2 position will typically be a singlet, while the proton at the C4 (or C5) position
  will also be a singlet. Their chemical shifts will be influenced by the methyl group and the
  linkage to the alpha-carbon.
- Fmoc Group Protons: A complex multiplet pattern is expected in the aromatic region (typically  $\delta$  7.2-7.8 ppm) corresponding to the eight protons of the fluorenyl group. A multiplet for the CH and a doublet for the CH<sub>2</sub> of the fluorenylmethoxycarbonyl group will also be present.
- Alpha-Carbon and Beta-Carbon Protons: The α-proton will appear as a multiplet, coupled to the β-protons and the amide proton. The β-protons will appear as a multiplet.
- Methyl Group Protons: A singlet corresponding to the three protons of the N-methyl group on the imidazole ring.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule. Key expected chemical shifts include:



- Carbonyl Carbon: A signal in the downfield region (typically  $\delta$  170-180 ppm) for the carboxylic acid carbon.
- Fmoc Group Carbons: Multiple signals in the aromatic region for the carbons of the fluorenyl group, as well as signals for the CH and CH<sub>2</sub> carbons of the fluorenylmethoxycarbonyl moiety.
- Imidazole Carbons: Signals corresponding to the carbons of the imidazole ring.
- Alpha and Beta Carbons: Signals for the  $\alpha$  and  $\beta$ -carbons of the amino acid backbone.
- Methyl Carbon: A signal in the upfield region for the methyl carbon attached to the imidazole nitrogen.

## Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands (in cm<sup>-1</sup>) are expected for:

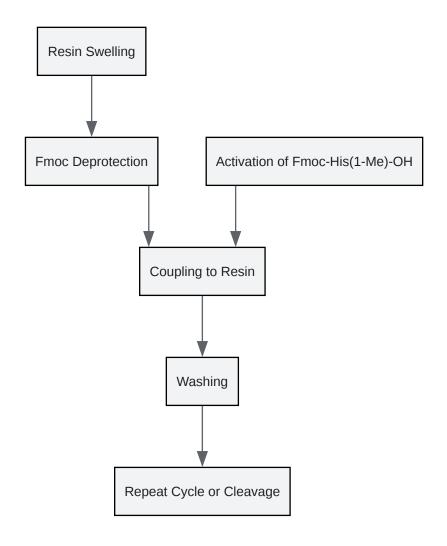
- O-H Stretch: A broad band in the region of 2500-3300 cm<sup>-1</sup> for the carboxylic acid hydroxyl group.
- N-H Stretch: A band around 3300 cm<sup>-1</sup> for the amide N-H.
- C=O Stretch: A strong absorption band around 1700-1725 cm<sup>-1</sup> for the carboxylic acid carbonyl group and another for the urethane carbonyl of the Fmoc group.
- C=C Stretch: Aromatic C=C stretching vibrations from the fluorenyl and imidazole rings in the 1450-1600 cm<sup>-1</sup> region.
- C-N Stretch: Bands corresponding to the C-N bonds.

## **Application in Peptide Synthesis**

Fmoc-His(1-Me)-OH is primarily used in SPPS to introduce a 1-methylhistidine residue into a peptide sequence. The methylation of the imidazole nitrogen at the 1-position prevents potential side reactions such as racemization and acylation at the imidazole nitrogen during peptide coupling.



#### Logical Flow of Fmoc-His(1-Me)-OH in SPPS



Click to download full resolution via product page

Caption: Logical flow of incorporating Fmoc-His(1-Me)-OH in SPPS.

## Conclusion

This technical guide provides a detailed overview of the essential physiochemical characteristics of Fmoc-His(1-Me)-OH. The presented data and experimental protocols are intended to support researchers, scientists, and drug development professionals in the effective and reproducible use of this important amino acid derivative in peptide synthesis and related applications. A thorough understanding of these properties is fundamental to achieving high-purity synthetic peptides with desired biological activities.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Unusual 1H NMR chemical shifts support (His) Cε1—H····O==C H-bond: Proposal for reaction-driven ring flip mechanism in serine protease catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physiochemical Characteristics of Fmoc-His(1-Me)-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557463#physiochemical-characteristics-of-fmoc-his-1-me-oh]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com